Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride
Description
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride (CAS: 6303-64-6) is a bicyclic amine derivative with the molecular formula C₉H₁₈ClN and a molecular weight of 175.7 g/mol . The compound features a rigid bicyclo[2.2.2]octane scaffold, with a methanamine group (-CH₂NH₂) attached to the bridgehead carbon. This structure confers high steric hindrance and conformational rigidity, making it valuable in medicinal chemistry as a building block for drug discovery .
Properties
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9-4-1-8(2-5-9)3-6-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKZVJBTACDUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-74-0 | |
| Record name | {bicyclo[2.2.2]octan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring System: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene, followed by hydrogenation to yield bicyclo[2.2.2]octane.
Introduction of the Methanamine Group: The bicyclo[2.2.2]octane is then subjected to a halogenation reaction to introduce a halogen atom at the desired position. This is followed by nucleophilic substitution with ammonia to form the methanamine group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the methanamine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS: 1193-43-7)
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.67 g/mol .
- Key Difference : The amine group is directly attached to the bridgehead carbon (C-1) rather than a methanamine substituent.
4-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride (CAS: 1194-43-0)
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.7 g/mol .
- Key Difference : A methyl group is introduced at the C-4 position.
- Impact : Altered electronic and steric effects may influence receptor binding in pharmacological applications .
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanamine Hydrochloride
Functional Group Additions and Modifications
Methyl 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylate Hydrochloride
- Molecular Formula : C₁₂H₂₁ClN₂O₂
- Molecular Weight : 272.76 g/mol .
- Key Features: Combines a dimethylamino group (-N(CH₃)₂) and a carboxylate ester (-COOCH₃).
- Impact : The ester group enables further synthetic modifications (e.g., hydrolysis to carboxylic acids), while the tertiary amine enhances basicity .
Bicyclo[2.2.2]octane-1,4-diamine Dihydrochloride (CAS: 2277-93-2)
Structural Complexity and Pharmacological Relevance
N-Benzyl-4-(3,6-dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridin-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride
- Molecular Formula : C₂₄H₂₈ClN₅
- Molecular Weight : 438.97 g/mol .
- Key Feature : A fused heterocyclic system (pyrazolo-pyrrolo-pyridine) attached to the bicyclo[2.2.2]octane core.
- Impact : Enhanced biological activity due to π-π stacking interactions with biological targets; used in kinase inhibitor development .
2-Oxabicyclo[2.2.2]octan-1-ylmethanamine
- Key Feature : An oxygen atom replaces one carbon in the bicyclo framework.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Table 2: Spectral Data (Carbon-13 NMR Shifts)
Note: The target compound’s methanamine group is expected to induce distinct α/β carbon shifts compared to ketone or methyl substituents due to electron donation from the amine .
Biological Activity
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride, a bicyclic amine compound, has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key findings from various studies, including data tables and case studies.
Structural Characteristics
This compound features a bicyclic framework that contributes to its unique chemical properties. The bicyclic structure provides a stable yet reactive environment, making it suitable for various biological applications.
| Property | Description |
|---|---|
| Chemical Formula | C9H16N·HCl |
| Molecular Weight | 175.69 g/mol |
| Structural Features | Bicyclic framework with amine functional group |
Antiprotozoal Activity
Research has demonstrated that derivatives of bicyclo[2.2.2]octane exhibit notable antiprotozoal activities. A study reported the synthesis of bicyclo[2.2.2]octan-2-imines and their derivatives, which showed significant activity against Trypanosoma brucei and Plasmodium falciparum. The most active compounds had IC50 values lower than 0.3 µM against Trypanosoma brucei and ranged between 0.23 to 0.72 µM against Plasmodium falciparum .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. For instance, a derivative of bicyclo[2.2.1]heptane demonstrated good CXCR2 antagonistic activity (IC50 = 48 nM) and showed efficacy against pancreatic cancer cell lines in vitro . These findings suggest that bicyclic compounds may serve as effective scaffolds for developing novel anticancer drugs.
Inhibition of Viral Proteases
Recent studies have indicated that bicyclo[2.2.2]octene derivatives can inhibit viral proteases, such as the SARS-CoV-2 main protease (3CLpro). One compound exhibited an IC50 of 102.2 µM in inhibiting this protease, suggesting potential applications in antiviral drug development .
Study on Antiprotozoal Activity
In a comprehensive study, several bicyclo[2.2.2]octan-2-one derivatives were synthesized and evaluated for their antiprotozoal activities:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | T. brucei | <0.3 |
| Compound B | P. falciparum | 0.23 - 0.72 |
| Compound C | Chloroquine-resistant strain | 0.08 - 0.15 |
These results highlight the promising antiprotozoal activity of bicyclo[2.2.2]octane derivatives compared to established treatments like chloroquine .
Study on Anticancer Activity
Another significant study focused on the anticancer properties of a bicyclo[2.2.1]heptane derivative:
| Parameter | Value |
|---|---|
| CXCR1 IC50 | >100 nM |
| CXCR2 IC50 | 48 nM |
| Selectivity Ratio (CXCR1/CXCR2) | 60.4 |
| Cmax (ng/mL) | 2863 |
| t1/2 (h) | 2.58 |
This compound demonstrated excellent pharmacokinetic properties and significant anti-cancer effects against pancreatic cancer cell lines .
Q & A
Q. Methodological Answer :
- Key Routes :
- Bicyclo[2.2.2]octane Scaffold Construction : Use Diels-Alder reactions with ethylene bridges or photochemical [2+2] cycloadditions to form the rigid bicyclic core. Substituents like amines are introduced via nucleophilic substitution or reductive amination .
- Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization in acetone/ether mixtures to achieve >95% purity .
- Optimization :
Basic: How can researchers validate the purity and structural integrity of this compound?
Q. Methodological Answer :
- Purity Analysis :
- HPLC : C18 column, mobile phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), retention time ~8.2 min .
- Elemental Analysis : Confirm Cl⁻ content matches theoretical values (e.g., ~15.2% Cl for C₉H₁₆N·HCl) .
- Structural Confirmation :
Advanced: How do researchers address contradictions in reaction yields when scaling up bicyclo[2.2.2]octane amine syntheses?
Q. Methodological Answer :
- Root Cause Analysis :
- Steric Hindrance : The bicyclic structure limits accessibility of reactive sites; use bulky leaving groups (e.g., tosylates) to improve substitution efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates. Test solvent mixtures (e.g., THF/DMF) .
- Mitigation :
Advanced: What biomimetic strategies are applicable for synthesizing bicyclo[2.2.2]diazaoctane derivatives, and how do they compare to traditional methods?
Q. Methodological Answer :
- Biomimetic Approaches :
- Enzymatic Cascade Reactions : Mimic fungal biosynthesis (e.g., Aspergillus spp.) using non-ribosomal peptide synthetases (NRPS) to assemble diazaoctane rings .
- Acid-Catalyzed Cyclizations : Replicate natural Brønsted acid conditions (e.g., citric acid) to trigger intramolecular aldol condensations .
- Comparison :
Basic: What experimental conditions are critical for maintaining the stability of this compound during storage and reactions?
Q. Methodological Answer :
- Storage :
- Store at –20°C in airtight, amber vials with desiccants (silica gel). Avoid exposure to moisture, which hydrolyzes the amine .
- Reaction Conditions :
Advanced: How can computational modeling guide the design of bicyclo[2.2.2]octane-based ligands for biological targets?
Q. Methodological Answer :
- Modeling Workflow :
- Validation :
Advanced: What analytical techniques resolve spectral overlaps in bicyclo[2.2.2]octane derivatives, particularly in crowded proton environments?
Q. Methodological Answer :
- Strategies :
Basic: What are the key considerations for designing biological activity assays involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
